1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1183190-06-8
VCID: VC3361598
InChI: InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
SMILES: C1=CC(=CC(=C1)Br)CN2C=NC(=N2)N
Molecular Formula: C9H9BrN4
Molecular Weight: 253.1 g/mol

1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.: 1183190-06-8

Cat. No.: VC3361598

Molecular Formula: C9H9BrN4

Molecular Weight: 253.1 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine - 1183190-06-8

Specification

CAS No. 1183190-06-8
Molecular Formula C9H9BrN4
Molecular Weight 253.1 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Standard InChI Key ITWGGPFHTNCDMS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CN2C=NC(=N2)N
Canonical SMILES C1=CC(=CC(=C1)Br)CN2C=NC(=N2)N

Introduction

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives typically involves the condensation of aminoguanidine with a carboxylic acid or its derivatives, followed by cyclization to form the triazole ring. For compounds like 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, the introduction of a bromophenylmethyl group would require additional steps, such as alkylation reactions.

ReagentReaction ConditionsProduct
AminoguanidineCondensation with carboxylic acid3-Amino-1,2,4-triazole
3-Amino-1,2,4-triazoleAlkylation with 3-bromobenzyl chloride1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazoles have been extensively studied for their biological activities, including:

  • Antibacterial Activity: Many 1,2,4-triazole derivatives exhibit significant antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis .

  • Antiviral Activity: Some derivatives have shown promise as antiviral agents, particularly against HIV-1, where they act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

  • Antimalarial Activity: Triazole-based sulfonamides have been explored for their antimalarial potential, with trifluoromethyl-substituted derivatives showing promising activity .

Research Findings and Future Directions

While specific research findings on 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine are not available, the broader class of 1,2,4-triazoles offers a rich area for exploration. Future studies could focus on synthesizing and evaluating this compound for various biological activities, leveraging the known pharmacophores and structural modifications that enhance activity in related compounds.

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